molecular formula C28H46O2 B196346 1alpha-Hydroxy VD4 CAS No. 143032-85-3

1alpha-Hydroxy VD4

Cat. No.: B196346
CAS No.: 143032-85-3
M. Wt: 414.7 g/mol
InChI Key: NEETXMRNUNEBRH-GOTXBORWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxy VD4 involves the hydroxylation of vitamin D4 at the 1alpha position. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the selective hydroxylation of the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, advanced catalytic systems, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1alpha-Hydroxy VD4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully or partially reduced derivatives .

Scientific Research Applications

1alpha-Hydroxy VD4 has a wide range of scientific research applications, including:

Mechanism of Action

1alpha-Hydroxy VD4 exerts its effects by binding to the vitamin D receptor (VDR), which is a nuclear receptor that regulates the expression of various genes involved in cell growth, differentiation, and metabolism. Upon binding to VDR, this compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This binding activates the transcription of genes involved in cell differentiation and proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to induce the differentiation of specific leukemia cell lines, making it a valuable compound for research in cancer biology and therapy. Its distinct hydroxylation pattern also provides unique chemical properties and reactivity compared to other vitamin D analogs .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEETXMRNUNEBRH-GOTXBORWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432714
Record name 1alpha-Hydroxy VD4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143032-85-3
Record name (5Z,7E)-9,10-Secoergosta-5,7,10(19)-triene-1alpha,3beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143032853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1alpha-Hydroxy VD4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z,7E)-9,10-SECOERGOSTA-5,7,10(19)-TRIENE-1.ALPHA.,3.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OXD32U2AB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1alpha-Hydroxy VD4
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1alpha-Hydroxy VD4
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1alpha-Hydroxy VD4
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1alpha-Hydroxy VD4
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1alpha-Hydroxy VD4
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1alpha-Hydroxy VD4

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